molecular formula C8H15NO B3054083 1-Acetylhexahydro-1H-azepine CAS No. 5809-41-6

1-Acetylhexahydro-1H-azepine

Cat. No.: B3054083
CAS No.: 5809-41-6
M. Wt: 141.21 g/mol
InChI Key: VNEWJRXBYULGIA-UHFFFAOYSA-N
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Description

1-Acetylhexahydro-1H-azepine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Acetylhexahydro-1H-azepine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Acetylhexahydro-1H-azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylhexahydro-1H-azepine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEWJRXBYULGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973672
Record name 1-(Azepan-1-yl)ethan-1-onato
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Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-41-6
Record name NSC 54157
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylhexamethylenimine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Azepan-1-yl)ethan-1-onato
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Foundational & Exploratory

1-Acetylhexahydro-1H-azepine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1-Acetylhexahydro-1H-azepine. This guide is structured to support researchers in synthetic organic chemistry, medicinal chemistry, and agrochemical development.

CAS Registry Number: 5809-41-6 Synonyms:


-Acetylhexamethyleneimine; 1-(Azepan-1-yl)ethanone; 

-Acetylazepane.[1]

Chemical Identity & Structural Analysis[2]

1-Acetylhexahydro-1H-azepine is a tertiary amide featuring a seven-membered azepane ring fused to an acetyl group. Unlike its six-membered analog (


-acetylpiperidine), the azepane ring introduces unique conformational flexibility, oscillating between twist-chair and twist-boat conformations. This flexibility, combined with the planar restriction of the amide bond, creates distinct steric environments relevant to pharmacophore design.
Structural Logic & Resonance

The molecule exhibits partial double-bond character (


) due to amide resonance. This restricts rotation around the 

-carbonyl bond, leading to the existence of rotamers (syn/anti) observable via NMR spectroscopy at low temperatures.

Key Structural Features:

  • Core Scaffold: Saturated 7-membered azacycloheptane (azepane).

  • Functional Group: Tertiary acetamide (Polar, Aprotic, Hydrogen-bond acceptor).

  • Electronic Profile: The electron-withdrawing acetyl group reduces the basicity of the ring nitrogen significantly compared to the parent hexamethyleneimine (

    
     of conjugate acid drops from ~11 to <1).
    
Conformational Dynamics Diagram

The following diagram illustrates the structural logic and conformational equilibrium inherent to the molecule.

G cluster_0 Structural Components cluster_1 Conformational Equilibrium Azepane Azepane Ring (7-Membered, Flexible) RotamerA Syn-Rotamer (Steric Strain) Azepane->RotamerA Amide Bond Restriction Acetyl Acetyl Group (Planar, EWG) Acetyl->RotamerA RotamerB Anti-Rotamer (Thermodynamically Favored) RotamerA->RotamerB Slow Exchange (NMR Timescale)

Figure 1: Structural components and rotameric equilibrium of 1-Acetylhexahydro-1H-azepine.

Physicochemical Profile

The physical properties of 1-Acetylhexahydro-1H-azepine are dominated by its nature as a polar, aprotic tertiary amide.

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 141.21 g/mol
Physical State Colorless to pale yellow liquidViscous oil at RT.
Boiling Point 137–139°C (at ~15 mmHg)See Note Below.
Density 0.998 – 1.02 g/mLDenser than parent amine.
Solubility Miscible in Ethanol, DCM, WaterHigh polarity due to amide dipole.
Refractive Index

Technical Note on Boiling Point: Literature sources often cite 137–139°C. Based on the boiling points of homologous amides (e.g.,


-acetylpiperidine, bp ~227°C at 760 mmHg), the atmospheric boiling point of 1-acetylhexahydro-1H-azepine is predicted to be >230°C. The 137°C value represents the boiling point under reduced pressure (vacuum distillation), which is the standard method for isolation to prevent thermal decomposition.

Synthetic Methodology

The synthesis of 1-Acetylhexahydro-1H-azepine is a standard acetylation protocol. However, the exothermic nature of the reaction and the high boiling point of the product require specific handling to ensure high yield and purity.

Protocol: Acetylation of Hexamethyleneimine

Reagents:

  • Hexamethyleneimine (1.0 equiv)

  • Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.1 equiv +

    
    )
    
  • Solvent: Dichloromethane (DCM) or Toluene (for azeotropic drying)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with Hexamethyleneimine and solvent (DCM). Cool to 0°C under an inert atmosphere (

    
    ).
    
    • Causality: Cooling is mandatory. The reaction of secondary amines with anhydrides is highly exothermic; uncontrolled heat can lead to ring-opening side reactions or loss of volatile starting material.

  • Addition: Add Acetic Anhydride dropwise via an addition funnel over 30–60 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or GC-MS.

  • Quench & Wash:

    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with Saturated

      
       (to remove acetic acid byproduct).
      
    • Wash with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: Distill the residue under high vacuum (0.1 – 1.0 mmHg). Collect the fraction boiling at constant temperature.

Synthesis Workflow Diagram

Synthesis Start Hexamethyleneimine (in DCM, 0°C) Reagent Add Acetic Anhydride (Dropwise, Exothermic) Start->Reagent Reaction Stir at RT (4-6h) Formation of Amide Reagent->Reaction Workup Acid/Base Extraction Remove AcOH & Amine Reaction->Workup Purification Vacuum Distillation Yields Pure Oil Workup->Purification

Figure 2: Synthetic pathway for the acetylation of hexamethyleneimine.

Analytical Characterization

Validating the structure requires distinguishing the product from the starting amine and potential ring-opened byproducts.

Nuclear Magnetic Resonance (NMR)[2][3][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.45 – 3.55 (m, 2H, 
      
      
      
      ,
      
      
      -protons). Note: May appear as two distinct multiplets due to rotamers.
    • 
       2.08 (s, 3H, 
      
      
      
      ). Diagnostic Singlet.
    • 
       1.65 – 1.75 (m, 4H, 
      
      
      
      -ring protons).
    • 
       1.50 – 1.60 (m, 4H, remote ring protons).
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       ~170.5 (Carbonyl 
      
      
      
      ).
    • 
       ~46-50 (Ring 
      
      
      
      , often split/broadened).
    • 
       ~21.5 (Acetyl 
      
      
      
      ).
Infrared Spectroscopy (IR)
  • Strong Band: 1640–1650

    
     (C=O stretch, tertiary amide).
    
  • Absence: No N-H stretch (3300-3500

    
    ), confirming full conversion of the secondary amine.
    

Applications in Drug Discovery & Agrochemistry

1-Acetylhexahydro-1H-azepine serves as a crucial scaffold in two primary domains:

Medicinal Chemistry (The Azepine Pharmacophore)

The azepine ring is a privileged structure in medicinal chemistry, often used to restrict conformational space compared to linear alkyl chains while offering more flexibility than piperidine rings.

  • Peptidomimetics: Used as a turn-inducer in peptide synthesis. The 7-membered ring forces the peptide backbone into specific angles (

    
    ) that mimic 
    
    
    
    -turns.
  • Fragment-Based Drug Design: The

    
    -acetyl group acts as a simplified model for more complex acyl-azepine drugs (e.g., certain ACE inhibitors or antihistamines).
    
Agrochemistry (Insect Repellency)

Research indicates that


-substituted azepanes possess insect repellent properties similar to DEET (

-diethyl-m-toluamide) and Picaridin.
  • Mechanism: The tertiary amide moiety interacts with odorant receptors (ORs) in insects, masking the volatile organic compounds (lactic acid,

    
    ) emitted by the host.
    
  • Advantage:

    
    -acetylazepane is often less volatile than smaller ring analogs, potentially offering longer protection times.
    
Application Logic Diagram

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Core 1-Acetylhexahydro- 1H-azepine Peptide Turn Inducers (Peptidomimetics) Core->Peptide Scaffold Drug Intermediate (ACE Inhibitors) Core->Scaffold Repellent Insect Repellent (DEET Analog) Core->Repellent Solvent Green Solvent (Polar Aprotic) Core->Solvent

Figure 3: Functional versatility of the N-acetylazepane scaffold.

Safety & Handling (SDS Summary)

While less volatile than lower molecular weight amides, standard chemical hygiene is required.

  • Hazards:

    • Skin/Eye Irritant: Causes mild to moderate irritation upon contact.

    • Acute Toxicity: Harmful if swallowed (Category 4).

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (hydrolysis risk).

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Chemical Properties & Synthesis

    • PubChem Compound Summary for CID 6451476 (1H-Azepine). National Center for Biotechnology Information (2025). Link

  • Boiling Point & Physical Data

    • Hexahydro-1H-azepine Product Data. Fujifilm Wako Pure Chemical Corporation.[2] Link (Search CAS: 111-49-9 for parent/derivatives comparison).

    • Azepines and Derivatives. Fisher Scientific. Link

  • Conformational Analysis

    • Conformational Analysis of Azepane-Based Amino Acids. ChemRxiv (2025). Link

  • Insect Repellent Activity

    • N,N-diethylphenylacetamide (DEPA) and Essential Oils against Aedes aegypti.[3][4] Journal of Vector Borne Diseases. Link (Contextual reference for amide repellents).

Sources

Technical Comparative Analysis: Hexamethyleneimine vs. 1-Acetylazepane Basicity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the basicity of hexamethyleneimine and 1-acetylazepane, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The transition from hexamethyleneimine (azepane) to 1-acetylazepane represents a fundamental shift in physicochemical behavior, driven by the conversion of a secondary amine to a tertiary amide. This modification results in a massive basicity drop of approximately 11.5 log units .

  • Hexamethyleneimine: A strong base (

    
    ), existing almost exclusively as a cationic species at physiological pH (7.4).
    
  • 1-Acetylazepane: A neutral species with negligible basicity in water (

    
    ), requiring highly acidic conditions to protonate.
    

Understanding this switch is critical for optimizing solubility, membrane permeability, and ligand-target interactions in azepane-based pharmacophores.

Structural & Mechanistic Basis of Basicity

The dramatic difference in basicity stems from the electronic environment of the nitrogen atom.

Hexamethyleneimine (Azepane)[1]
  • Hybridization: The nitrogen atom is

    
     hybridized.
    
  • Lone Pair Availability: The lone pair is localized in an

    
     orbital, creating a region of high electron density available for proton capture.
    
  • Ring Conformation: The 7-membered ring adopts a flexible twist-chair/twist-boat conformation. The steric bulk of the ring slightly hinders solvation of the ammonium ion compared to acyclic amines, but the inductive effect of the hexamethylene chain generally supports high basicity.

1-Acetylazepane
  • Hybridization: The nitrogen atom adopts partial

    
     character.
    
  • Resonance Delocalization: The nitrogen lone pair is not localized; it is delocalized into the adjacent carbonyl

    
    -system. This resonance stabilization energy (approx. 20 kcal/mol) lowers the energy of the neutral molecule significantly relative to its N-protonated conjugate acid.
    
  • Protonation Site: Protonation does not occur on the nitrogen, but rather on the carbonyl oxygen , as the resulting cation is resonance-stabilized.

Visualizing the Mechanism

The following diagram illustrates the resonance competition that renders the amide nitrogen non-basic compared to the amine.

BasicityMechanism cluster_amine Hexamethyleneimine (Amine) cluster_amide 1-Acetylazepane (Amide) Amine_Base Free Base (sp3 N, Localized LP) Amine_Acid Conjugate Acid (Stable Cation) Amine_Base->Amine_Acid + H+ (Easy) pKa ~ 11.1 Amide_Res1 Resonance Form A (Neutral) Amide_Res2 Resonance Form B (Zwitterion, C=N+) Amide_Res1->Amide_Res2 Resonance Delocalization Amide_Prot O-Protonated Acid (Unstable in H2O) Amide_Res1->Amide_Prot + H+ (Very Hard) pKa ~ -0.4

Caption: Comparative protonation energetics. The amine readily accepts a proton, while the amide's lone pair is chemically "locked" in resonance.

Quantitative Data Profile

The table below summarizes the key physicochemical differences. Note that the


 for 1-acetylazepane refers to the protonation of the carbonyl oxygen (conjugate acid).
PropertyHexamethyleneimine1-AcetylazepaneImplications
CAS Number 111-49-9104426-84-8 (generic)Identification
Functional Group Cyclic Secondary AmineCyclic Tertiary AmideChemical Reactivity

(Conjugate Acid)
11.07 (at 25°C)~ -0.41 (Predicted*)Basicity Swing (~11.5 units)
Ionization at pH 7.4 > 99.9% Cationic (

)
100% NeutralADME Behavior
LogP (Octanol/Water) 1.2 - 1.7~ 0.5 - 0.8Lipophilicity
Water Solubility Miscible (as free base)Soluble (Polar neutral)Formulation Strategy
H-Bond Donors 10Binding Kinetics
H-Bond Acceptors 11 (Carbonyl O)Binding Kinetics

*Note: The pKa of -0.41 is based on the structural analog 1-acetylpiperidine.[1][2] The 7-membered ring effect is sterically minor regarding electronic conjugation.

Experimental Determination Protocols

Because the basicity differs by orders of magnitude, a single experimental protocol cannot measure both.

Protocol A: Potentiometric Titration (For Hexamethyleneimine)

Applicability: Strong bases (


 2–12).
Principle:  Direct measurement of pH change upon addition of standardized acid.
  • Preparation: Dissolve 0.5 mmol of hexamethyleneimine in 50 mL of degassed water (to prevent carbonate formation).

  • Titrant: Standardized 0.1 M HCl.

  • Apparatus: Autotitrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Execution: Add titrant in 0.05 mL increments. Record pH after stabilization (drift < 0.5 mV/min).

  • Analysis: Plot pH vs. Volume. The inflection point (first derivative max) corresponds to the equivalence point. The pH at the half-equivalence point equals the

    
    .
    
Protocol B: NMR Titration / Acidity Function (For 1-Acetylazepane)

Applicability: Very weak bases (


).
Principle:  Water is too basic to protonate the amide. Titration must be performed in strong acid mixtures (e.g., 

) using Chemical Shift (

) changes.
  • Sample: Prepare 10 samples of 1-acetylazepane (10 mM) in varying concentrations of

    
     / 
    
    
    
    (ranging from 0% to 60% acid).
  • Internal Standard: Use a capillary insert with TMS or an external lock (e.g., acetone-d6) to avoid solvent effects on the reference.

  • Measurement: Acquire

    
     or 
    
    
    
    NMR spectra at constant temperature (25°C). Monitor the shift of the
    
    
    -protons (adjacent to N) or the carbonyl carbon.
  • Calculation:

    • The observed shift

      
       is a weighted average of the neutral (
      
      
      
      ) and protonated (
      
      
      ) forms.
    • Use the Hammett Acidity Function (

      
      ) for the solvent mixture instead of pH.
      
    • Fit data to the Henderson-Hasselbalch equation modified for

      
      :
      
      
      
      
Method Selection Workflow

MethodSelection Start Select Compound CheckStruct Analyze Functional Group Start->CheckStruct Decision Amine or Amide? CheckStruct->Decision AminePath Amine (Hexamethyleneimine) Decision->AminePath Localized Lone Pair AmidePath Amide (1-Acetylazepane) Decision->AmidePath Delocalized Lone Pair MethodA Method A: Potentiometric Titration (Aqueous HCl) AminePath->MethodA MethodB Method B: NMR Titration (H2SO4/D2O + H0 Function) AmidePath->MethodB

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[6]

Solubility Profiling
  • Hexamethyleneimine: Exhibits pH-dependent solubility. It forms stable salts (hydrochloride, succinate) easily, making it ideal for solid oral dosage forms requiring rapid dissolution in the stomach (pH 1.2).

  • 1-Acetylazepane: Solubility is independent of pH in the physiological range (1–8). It cannot form salts. Solubility enhancement must rely on cosolvents (PEG, Ethanol), surfactants, or amorphous solid dispersions.

Membrane Permeability (LogD)
  • Hexamethyleneimine: At pH 7.4, it is positively charged. Passive diffusion across the blood-brain barrier (BBB) or gut wall may be limited unless active transport is involved.

  • 1-Acetylazepane: Being neutral and moderately lipophilic at pH 7.4, it generally exhibits superior passive permeability. The acetylation of secondary amines is a common prodrug strategy to improve CNS penetration.

Metabolic Stability

The azepane ring is susceptible to oxidative metabolism (CYP450).

  • Amine: Prone to N-oxidation or

    
    -carbon hydroxylation/ring opening.
    
  • Amide: The acetyl group deactivates the ring toward oxidation but introduces susceptibility to amidases (hydrolysis back to the amine).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

  • Popelier, P. L. A. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry. Retrieved from [Link]

  • Perrin, D. D. (1981).[3] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[3] (Standard reference for pKa prediction algorithms cited in computational results).

Sources

Biological Activity of 1-Acetylhexahydro-1H-Azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Technical Guide to Scaffold Utility in Peptidomimetics and Enzyme Inhibition

Executive Summary

The 1-acetylhexahydro-1H-azepine (N-acetylazepane) scaffold represents a critical structural motif in modern medicinal chemistry.[1] Distinct from its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 7-membered azepane ring introduces unique conformational flexibility while maintaining ring constraints. When N-acylated, this scaffold functions as a powerful proline mimetic , capable of inducing specific secondary structures (such as


-turns) in peptide backbones. This guide analyzes the biological utility of 1-acetylazepane derivatives, focusing on their role as protease inhibitors, histone deacetylase (HDAC) inhibitors, and conformationally constrained peptidomimetics.

Chemical Architecture & Pharmacophore Logic

The Azepane "Turn" Effect

The core value of the 1-acetylhexahydro-1H-azepine scaffold lies in its ability to restrict the conformational space of a bound ligand. Unlike the rigid pyrrolidine ring of proline, the azepane ring allows for a "twisted chair" or "twisted boat" conformation. When an acetyl group is attached to the nitrogen (N1), the amide bond exhibits cis/trans isomerism, which is pivotal for binding affinity.

  • Proline Homology: The scaffold acts as a higher homolog of N-acetylproline.

  • Entropic Penalty Reduction: By pre-organizing the molecule into a bioactive conformation, the scaffold reduces the entropic cost of binding to a protein target (e.g., an enzyme active site).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for transforming the core scaffold into bioactive derivatives.

SAR_Logic Core 1-Acetylhexahydro-1H-azepine (Core Scaffold) Mod_Ring Ring Carbon Substitution (C3/C4/C5) Core->Mod_Ring Functionalization Mod_Acyl N-Acyl Extension (Linker/Warhead) Core->Mod_Acyl Elongation Mod_Acid Carboxylic Acid Addition (Amino Acid Mimic) Core->Mod_Acid Oxidation/Subst. Activity_2 Protease Inhibition (S1/S2 Pocket Occupancy) Mod_Ring->Activity_2 Add Hydrophobic Bulk Activity_1 HDAC Inhibition (Zinc Binding Group) Mod_Acyl->Activity_1 Add Hydroxamic Acid Activity_3 Peptidomimetics (Beta-Turn Induction) Mod_Acid->Activity_3 Incorp. into Peptide

Figure 1: SAR Logic illustrating how the 1-acetylazepane core is modified to target specific biological pathways.[2][3][4]

Therapeutic Applications & Mechanisms[5][6][7]

Protease Inhibition (Serine/Cysteine Proteases)

Derivatives of 1-acetylazepane are extensively used to target proteases, particularly where the enzyme recognizes a proline residue at the P2 position. The azepane ring fills the hydrophobic S2 pocket of the enzyme more fully than a pyrrolidine ring, often leading to increased potency.

  • Target: Hepatitis C Virus (HCV) NS3 Protease.

  • Mechanism: The azepane derivative acts as a P2 surrogate. The N-acetyl group mimics the peptide bond preceding the P2 residue, positioning the inhibitor to block the catalytic triad.

  • Key Derivative: 1-acetylazepane-4-carboxylic acid serves as a building block for these inhibitors, allowing coupling to P1 and P3 residues.

Histone Deacetylase (HDAC) Inhibition

HDACs are zinc-dependent enzymes involved in chromatin remodeling and cancer progression. The "Cap-Linker-ZBG" (Zinc Binding Group) pharmacophore model is standard for HDAC inhibitors.

  • Role of Azepane: The N-acetylazepane moiety functions as the "Cap" group. It sits at the entrance of the HDAC active site, interacting with surface residues to determine isoform selectivity (e.g., HDAC6 selectivity).

  • Causality: The hydrophobic bulk of the 7-membered ring provides superior surface recognition compared to smaller rings, enhancing selectivity profiles.

Peptidomimetics & Beta-Turn Induction

In drug design, mimicking the


-turn of a bioactive peptide is a strategy to convert unstable peptides into stable small molecules.
  • Mechanism: Incorporation of 4-amino-1-acetylazepane-3-one or related derivatives into a peptide backbone forces the chain to reverse direction, stabilizing a Type II'

    
    -turn. This is critical for designing ligands for GPCRs and protein-protein interaction inhibitors.
    

Quantitative Data Summary

The following table summarizes representative biological activity data for azepane-based derivatives in various assay systems. Note: Values are representative of the class based on SAR literature.

Compound ClassTarget / AssayActivity MetricValue RangeReference
N-Acetylazepane-2-carboxamide HCV NS3 ProteaseIC50 (Inhibition)10 - 50 nM[1]
Azepane-hydroxamic acid HDAC6 (Human)IC50 (Inhibition)15 - 100 nM[2]
Azepane-4-carboxylic acid deriv. Thrombin (Serine Protease)Ki (Binding Affinity)0.5 - 2.0

M
[3]
Azepane-based Peptidomimetic Beta-Turn Induction (NMR)Population %> 85% Turn[4]

Experimental Protocols

Protocol: Synthesis of 1-Acetylazepane-4-Carboxylic Acid (Intermediate)

Rationale: This protocol creates the core scaffold required for further medicinal chemistry derivatization.

  • Starting Material: Begin with 4-iso-propylidene-cyclohexanone (precursor) or commercially available hexahydro-1H-azepine-4-one.

  • Schmidt Rearrangement: Treat the ketone with sodium azide (

    
    ) in polyphosphoric acid (PPA) at 60°C.
    
    • Mechanism:[5] Ring expansion from 6-membered ketone to 7-membered lactam.

  • Reduction: Reduce the lactam carbonyl using Lithium Aluminum Hydride (

    
    ) in THF to yield the azepane amine.
    
  • Acetylation: React the secondary amine with acetic anhydride (

    
    ) and triethylamine (
    
    
    
    ) in DCM at 0°C.
    • Validation: Monitor by TLC (disappearance of amine spot).

  • Functionalization: If starting from a ketone precursor, standard oxidation protocols (e.g., Jones oxidation) on side chains yield the carboxylic acid.

Protocol: FRET-Based Protease Inhibition Assay

Rationale: A self-validating system to measure the potency of azepane derivatives against proteases (e.g., NS3 or Thrombin).

Materials:

  • Enzyme: Recombinant Protease (e.g., NS3/4A).

  • Substrate: FRET peptide (e.g., Depsipeptide labeled with EDANS/DABCYL).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20.

Step-by-Step Workflow:

  • Preparation: Dilute 1-acetylazepane derivatives in DMSO (10 mM stocks). Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M) in Assay Buffer.
    
  • Pre-Incubation: Add 10

    
    L of diluted compound to 96-well black microplate. Add 40 
    
    
    
    L of enzyme solution. Incubate for 15 min at RT.
    • Control: DMSO only (0% inhibition).

  • Initiation: Add 50

    
    L of FRET substrate (final conc. 
    
    
    
    of the enzyme).
  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Workflow Visualization:

Assay_Workflow Start Compound Library (Azepane Derivatives) Dilution Serial Dilution (DMSO/Buffer) Start->Dilution Incubation Enzyme Pre-incubation (15 min @ RT) Dilution->Incubation Substrate Add FRET Substrate (Initiate Reaction) Incubation->Substrate Read Kinetic Fluorescence Read (Ex 340 / Em 490) Substrate->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: FRET-based enzymatic assay workflow for validating inhibitor potency.

References

  • National Institutes of Health (NIH). (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.[4] Retrieved from [Link]

  • MDPI. (2023). Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2017). A Review on Azapeptides: The Promising Peptidomimetics. Retrieved from [Link]

  • Wiley-VCH. (2025). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Methodological & Application

protocol for acetylation of azepane using acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of N-Acetylazepane

Abstract & Strategic Significance

Azepane (hexamethyleneimine) is a seven-membered saturated amine widely utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of antihistamines (e.g., azelastine) and antidiabetic agents.[1] The acetylation of azepane to


-acetylazepane  is a fundamental protection and derivatization step.[1]

While the reaction is a classic nucleophilic acyl substitution, the specific conformational flexibility of the seven-membered ring (twist-chair/twist-boat) requires precise thermal control to minimize side reactions such as ring-opening or polymerization.[1] This guide presents a robust, self-validating protocol using Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the scavenger base, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.

Reaction Mechanism & Chemical Logic

The acetylation proceeds via a nucleophilic addition-elimination pathway.[1] The lone pair on the azepane nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels the acetate ion, which is neutralized by the auxiliary base (TEA).[1]

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Neutralization Azepane Azepane (Nucleophile) Tetrahedral Tetrahedral Intermediate Azepane->Tetrahedral Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral Product N-Acetylazepane Tetrahedral->Product Collapse Salt TEA-Acetate Salt Tetrahedral->Salt Elimination

Caption: Nucleophilic acyl substitution pathway converting Azepane to N-Acetylazepane.[1]

Experimental Protocol

Method A: Standard Solution-Phase Acetylation (Recommended)

Best for: High purity, ease of workup, and gram-scale synthesis.[1]

Reagents & Stoichiometry:

Component Role Equiv. MW ( g/mol ) Density (g/mL)
Azepane Substrate 1.0 99.18 0.86
Acetic Anhydride Reagent 1.2 102.09 1.08
Triethylamine (TEA) Base 1.5 101.19 0.73
DCM Solvent -- -- --

| DMAP | Catalyst | 0.05 | 122.17 | -- |[1]

(Note: DMAP is optional but recommended to accelerate the reaction if kinetics are sluggish due to steric ring strain.)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Charge the flask with Azepane (10.0 g, 100 mmol) and DCM (100 mL) . Add Triethylamine (21.0 mL, 150 mmol) and DMAP (0.6 g, 5 mmol) .

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0°C .

    • Why? The reaction is exothermic.[1] Uncontrolled heat can lead to discoloration and byproduct formation.[1]

  • Addition: Charge the addition funnel with Acetic Anhydride (11.4 mL, 120 mmol) diluted in 10 mL DCM. Add dropwise over 30 minutes.

    • Observation: Fuming may occur; ensure efficient stirring.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2-4 hours .

  • Validation Point: Check reaction progress via TLC (System: 50% EtOAc/Hexane).

    • Azepane: Low

      
      , stains with Ninhydrin (Red/Purple).[1]
      
    • Product: Higher

      
      , UV active (weak), does not  stain strongly with Ninhydrin.[1]
      

Workup & Purification Workflow

The isolation of


-acetylazepane relies on differential solubility.[1] The amide product is soluble in organic solvents, while the byproduct (TEA-acetate salt) and excess anhydride are water-soluble or hydrolyzable.[1]

Workup ReactionMix Crude Reaction Mixture (DCM Phase) Quench Quench: Add 50mL Water (Hydrolyzes excess Ac2O) ReactionMix->Quench WashAcid Wash 1: 1M HCl (50 mL) (Removes unreacted Azepane/TEA) Quench->WashAcid Organic Layer WashBase Wash 2: Sat. NaHCO3 (50 mL) (Neutralizes Acetic Acid) WashAcid->WashBase Organic Layer WashBrine Wash 3: Brine (50 mL) (Drying Step) WashBase->WashBrine Organic Layer DryConc Dry (MgSO4) & Concentrate WashBrine->DryConc Distill Vacuum Distillation (Final Purification) DryConc->Distill

Caption: Step-by-step aqueous workup to isolate N-acetylazepane from salts and byproducts.

Purification Details:

  • Concentration: Rotary evaporate the DCM to yield a pale yellow oil.[1]

  • Distillation: For high purity, distill under reduced pressure (vacuum).

    • Expected BP: ~110-115°C at 10 mmHg (estimated based on MW and polarity).[1]

Characterization & Quality Control

TechniqueExpected Signal/ResultInterpretation
Appearance Colorless to pale yellow oilOxidation leads to yellowing.[1]
1H NMR (

)

2.08 (s, 3H)
Acetyl methyl group (

).[1]
1H NMR (

)

3.45 - 3.55 (m, 4H)

-protons (

) shifted downfield.[1]
1H NMR (

)

1.50 - 1.80 (m, 8H)
Ring protons (

).[1]
IR Spectroscopy 1640 - 1650

Strong Amide I band (

stretch).[1]
GC-MS

141

Molecular ion peak confirming MW.

Safety & Troubleshooting

Hazard Management:

  • Acetic Anhydride: Lachrymator and corrosive.[1] Handle only in a fume hood.[1][2]

  • Azepane: Flammable liquid (Flash point ~18°C).[1] Ground all glassware to prevent static discharge.[1]

  • Exotherm: The reaction with anhydride releases significant heat.[1] Do not scale up (>50g) without checking cooling capacity.[1]

Troubleshooting Guide:

  • Problem: Product is colored (dark brown/black).

    • Cause: Reaction ran too hot or amine was oxidized.[1]

    • Fix: Distill the product or pass through a short pad of silica gel.[1]

  • Problem: Low Yield.

    • Cause: Incomplete extraction (product is moderately polar).[1]

    • Fix: Re-extract the aqueous wash layers with DCM or Chloroform (

      
      ).[1]
      
  • Problem: Residual Acetic Acid smell.

    • Cause: Insufficient bicarbonate wash.[1]

    • Fix: Repeat

      
       wash or azeotrope with toluene on the rotovap.[1]
      

References

  • PubChem. Compound Summary: Azepane (CAS 111-49-9).[1] National Library of Medicine.[1] [Link][1]

  • PubChem. Compound Summary: N-Acetylazepane (CAS 5809-41-6).[1] National Library of Medicine.[1] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for acetylation of secondary amines).

  • Oberlintner, A., et al. "Mechanism of acetylation with acetic anhydride."[1] Carbohydrate Polymers, 2021.[1][3][4] (Mechanistic insights on anhydride activation).

Sources

Application Notes and Protocols: Lithium Aluminum Hydride Reduction of 1-Acetylazepane to 1-Ethylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amide Reduction

In the landscape of modern organic synthesis and drug development, the reduction of amides to amines is a cornerstone transformation. This reaction is fundamental to the construction of a vast array of biologically active molecules, where the amine functional group is a prevalent pharmacophore. Among the reagents capable of this transformation, lithium aluminum hydride (LAH), or LiAlH₄, stands out for its high reactivity and broad applicability.[1][2] Unlike weaker reducing agents such as sodium borohydride, which are ineffective for amide reduction, LAH provides a reliable method for converting amides of all substitution patterns (primary, secondary, and tertiary) into their corresponding amines.[3][4]

This application note provides a detailed guide for the reduction of the tertiary amide, 1-acetylazepane, to its corresponding tertiary amine, 1-ethylazepane. This specific transformation serves as an excellent model for the LAH-mediated reduction of amides, a reaction class frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and address the critical safety considerations associated with the use of LAH.

Mechanistic Insights: The Pathway from Amide to Amine

The reduction of a tertiary amide, such as 1-acetylazepane, with lithium aluminum hydride proceeds through a distinct mechanistic pathway compared to the reduction of other carbonyl compounds like esters or ketones. The key difference lies in the ultimate fate of the carbonyl oxygen. While the reduction of esters and ketones yields alcohols, the reduction of amides results in the complete removal of the carbonyl oxygen and its replacement with two hydrogen atoms to form a methylene group.[3][5]

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide.[3] This addition leads to the formation of a tetrahedral intermediate. In the case of tertiary amides, which lack an acidic proton on the nitrogen, this is the first significant step.[1][6] The aluminum species coordinates to the oxygen atom, making it a better leaving group. The tetrahedral intermediate then collapses, and in a crucial departure from ester reduction mechanisms, the nitrogen's lone pair assists in the expulsion of the oxygen atom (as an aluminum-bound leaving group), forming a transient, highly reactive iminium ion.[3] This iminium ion is then rapidly reduced by a second equivalent of hydride, yielding the final tertiary amine product.[3] An aqueous workup is then necessary to quench any excess LAH and to hydrolyze the aluminum-nitrogen and aluminum-oxygen bonds, liberating the free amine.[3]

Experimental Protocol: Synthesis of 1-Ethylazepane

This protocol details the step-by-step procedure for the reduction of 1-acetylazepane using lithium aluminum hydride. Adherence to strict anhydrous conditions is paramount for the success of this reaction.

Reagents and Equipment
Reagent/EquipmentPurpose
1-AcetylazepaneStarting Material
Lithium Aluminum Hydride (LAH)Reducing Agent
Anhydrous Tetrahydrofuran (THF)Reaction Solvent
Diethyl EtherExtraction Solvent
15% Sodium Hydroxide SolutionWork-up Reagent
Anhydrous Magnesium SulfateDrying Agent
CeliteFiltration Aid
Round-bottom flaskReaction Vessel
Addition FunnelControlled addition of reagents
CondenserTo prevent solvent loss
Magnetic Stirrer and Stir BarFor reaction mixing
Ice BathFor temperature control
Separatory FunnelFor liquid-liquid extraction
Rotary EvaporatorFor solvent removal
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry glassware under flame and cool under N2 B Add LAH to anhydrous THF in reaction flask A->B C Cool LAH suspension to 0 °C B->C E Add 1-acetylazepane solution dropwise to LAH suspension C->E D Dissolve 1-acetylazepane in anhydrous THF F Allow reaction to warm to room temperature and stir E->F G Monitor reaction progress by TLC F->G H Cool reaction to 0 °C G->H I Quench excess LAH (Fieser work-up) H->I J Filter through Celite to remove aluminum salts I->J K Extract filtrate with diethyl ether J->K L Dry organic layer and evaporate solvent K->L M Purify by distillation or chromatography L->M

Caption: Experimental workflow for the synthesis of 1-ethylazepane.

Step-by-Step Procedure
  • Preparation of the Reaction Apparatus: All glassware (a round-bottom flask, condenser, and addition funnel) must be thoroughly dried in an oven or by flame-drying under a stream of inert gas (nitrogen or argon) to remove any residual moisture. Assemble the apparatus and maintain it under a positive pressure of inert gas throughout the reaction.

  • Reaction Setup:

    • To the reaction flask, carefully add lithium aluminum hydride (1.5 equivalents) under a flow of inert gas.

    • Add anhydrous tetrahydrofuran (THF) via a syringe or cannula to create a suspension.[2]

    • Equip the flask with a magnetic stir bar and cool the suspension to 0 °C using an ice bath.

  • Addition of the Substrate:

    • In a separate, dry flask, dissolve 1-acetylazepane (1 equivalent) in anhydrous THF.

    • Transfer this solution to the addition funnel.

    • Add the 1-acetylazepane solution dropwise to the stirred LAH suspension at 0 °C.[7] This slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for several hours, or until the starting material is consumed as indicated by thin-layer chromatography (TLC).

  • Work-up and Product Isolation (Fieser Method):

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.[7][8]

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.

    • To quench the excess LAH, slowly and sequentially add the following reagents dropwise while stirring vigorously[8][9]:

      • Water (volume in mL equal to the mass of LAH in grams used).

      • A 15% aqueous solution of sodium hydroxide (volume in mL equal to the mass of LAH in grams).

      • Water (volume in mL equal to three times the mass of LAH in grams).

    • After the additions are complete, allow the mixture to warm to room temperature and stir for at least 15-30 minutes. A granular white precipitate of aluminum salts should form.[9]

    • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.[7][8]

    • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF or diethyl ether.

    • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 1-ethylazepane can be purified by distillation or column chromatography on silica gel to yield the final product.

Product Characterization

The successful synthesis of 1-ethylazepane can be confirmed by standard spectroscopic techniques.

TechniqueStarting Material (1-Acetylazepane)Product (1-Ethylazepane)
IR Spectroscopy Strong C=O stretch (~1640 cm⁻¹)Absence of C=O stretch; C-H stretches (~2800-3000 cm⁻¹)
¹H NMR Spectroscopy Singlet for acetyl methyl group (~2.1 ppm)Quartet for ethyl CH₂ (~2.4 ppm), Triplet for ethyl CH₃ (~1.1 ppm)
¹³C NMR Spectroscopy Carbonyl carbon signal (~170 ppm)Absence of carbonyl signal; new signals for the ethyl group
Mass Spectrometry Molecular ion peak corresponding to C₈H₁₅NO (m/z = 141.21)Molecular ion peak corresponding to C₈H₁₇N (m/z = 127.23)

Safety Precautions: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive substance that requires careful handling in a controlled laboratory environment.[10][11]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or goggles, and impervious gloves when handling LAH.[10][12][13]

  • Inert Atmosphere: All manipulations of solid LAH should be conducted under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon) to prevent contact with air and moisture.[10]

  • Anhydrous Conditions: Use only anhydrous solvents and ensure all glassware is scrupulously dry. LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][11]

  • Quenching: The quenching of LAH is extremely hazardous. It must be done slowly, at low temperatures, and behind a safety shield in a fume hood. Never add water directly to a large amount of unreacted LAH.[14]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available in the work area. DO NOT use water, carbon dioxide, or soda-acid extinguishers on an LAH fire.[10][12]

  • Disposal: Unused LAH and reaction residues must be quenched and disposed of as hazardous waste according to institutional guidelines.

Conclusion

The reduction of 1-acetylazepane to 1-ethylazepane with lithium aluminum hydride is a robust and illustrative example of a critical transformation in organic chemistry. By understanding the reaction mechanism, adhering to a detailed and carefully executed protocol, and prioritizing stringent safety measures, researchers can confidently and effectively utilize this powerful synthetic tool in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. [Link]

  • YouTube. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: aluminium lithium hydride. [Link]

  • Sdfine. (n.d.). Safety Data Sheet: lithium aluminium hydride. [Link]

  • ResearchGate. (2016, August 2). LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching?[Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • SpectraBase. (n.d.). 1H-Azepine, 1-acetylhexahydro-. [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?[Link]

  • YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

Sources

using 1-acetylhexahydro-1H-azepine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-Acetylhexahydro-1H-azepine: A Versatile Building Block in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Azepane Scaffold in Drug Discovery

The seven-membered nitrogen-containing heterocycle, known as azepane, has cemented its status as a privileged scaffold in medicinal chemistry.[1] Its non-planar, conformationally flexible three-dimensional structure provides an exceptional framework for developing novel therapeutics by allowing for diverse substitution patterns.[1][2][3] This versatility enables chemists to meticulously tune the physicochemical and pharmacokinetic properties of drug candidates, optimizing their interaction with biological targets.[1] The significance of this scaffold is underscored by the existence of more than 20 FDA-approved drugs incorporating the azepane motif, with applications spanning from anticancer and anti-Alzheimer's agents to antimicrobials and histamine receptor inhibitors.[3][4]

1-Acetylhexahydro-1H-azepine is a key derivative of the parent azepane ring. The N-acetyl group serves a dual purpose: it acts as a robust protecting group for the secondary amine, preventing unwanted side reactions, and it modulates the electronic properties of the nitrogen atom. This makes it an ideal starting material—a stable, easily handled solid that can be strategically deprotected to reveal the reactive amine for subsequent elaboration. This guide provides a detailed overview of the properties, synthesis, and key applications of 1-acetylhexahydro-1H-azepine as a foundational building block in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key characteristics of 1-acetylhexahydro-1H-azepine are summarized below.

PropertyValueReference
CAS Number 5809-41-6[5][6]
Molecular Formula C₈H₁₅NO[5][6]
Molecular Weight 141.21 g/mol [5][6]
Synonyms N-Acetylhexamethyleneimine, 1-Acetylazepane[5]
Spectroscopic DataObserved Peaks / SignalsReference
¹³C NMR Typical shifts observed for carbonyl, alpha- and beta-carbons to the nitrogen, and other ring carbons.[7]
Mass Spec (GC-MS) Molecular Ion Peak (M⁺) consistent with MW 141.214.[5]

Core Synthetic Workflow: From Caprolactam to Functionalized Azepanes

The journey from a common industrial chemical to a complex pharmaceutical agent often involves a series of strategic transformations. For 1-acetylhexahydro-1H-azepine, the typical workflow begins with ε-caprolactam, the monomer used in the production of Nylon 6.[8]

G cluster_0 Upstream Synthesis cluster_1 Building Block Preparation cluster_2 Downstream Application Caprolactam ε-Caprolactam Azepane Hexahydro-1H-azepine (Hexamethyleneimine) Caprolactam->Azepane Reduction (e.g., LiAlH₄) AcetylAzepane 1-Acetylhexahydro-1H-azepine (Building Block) Azepane->AcetylAzepane Acetylation (Acetyl Chloride or Acetic Anhydride) Functionalization N-Functionalization (Alkylation, Arylation, etc.) Azepane->Functionalization Deprotection N-Deacetylation (Hydrolysis) AcetylAzepane->Deprotection Deprotection->Azepane Releases Parent Amine Target Target Molecule (e.g., Drug Candidate) Functionalization->Target

Caption: General synthetic pathway from ε-caprolactam to functionalized azepane derivatives.

Application Protocols

The true value of 1-acetylhexahydro-1H-azepine lies in its application as a stable precursor to the versatile azepane nucleus. The following protocols detail its preparation and subsequent use in synthetic transformations crucial for drug development.

Protocol 1: Synthesis of 1-Acetylhexahydro-1H-azepine

Causality: This protocol describes the N-acetylation of hexahydro-1H-azepine. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. Triethylamine (a non-nucleophilic base) is used to quench the acid formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. Dichloromethane (DCM) is an excellent inert solvent for this reaction.

Materials:

  • Hexahydro-1H-azepine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve hexahydro-1H-azepine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure 1-acetylhexahydro-1H-azepine.

Protocol 2: N-Deacetylation via Acid Hydrolysis

Causality: This protocol regenerates the parent hexahydro-1H-azepine, unmasking the secondary amine for further functionalization. Strong acid (HCl) is used to protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. Refluxing provides the necessary activation energy for the reaction.

Materials:

  • 1-Acetylhexahydro-1H-azepine (1.0 eq)

  • 6M Hydrochloric Acid (HCl)

  • 10M Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • To a round-bottom flask, add 1-acetylhexahydro-1H-azepine (1.0 eq) and 6M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully basify the solution by the slow, dropwise addition of 10M NaOH until the pH is >12. Caution: Exothermic reaction.

  • Transfer the basic aqueous solution to a separatory funnel and extract multiple times with diethyl ether or DCM.

  • Combine the organic extracts and dry over anhydrous K₂CO₃.

  • Filter the solution and remove the solvent under reduced pressure to yield hexahydro-1H-azepine. The product is often pure enough for subsequent steps but can be distilled if necessary.

Protocol 3: N-Alkylation of the Deprotected Azepane

Causality: This protocol demonstrates a common and vital transformation in drug synthesis: the formation of a C-N bond. After deacetylation (Protocol 2), the resulting secondary amine acts as a nucleophile. Potassium carbonate is used as a mild base to deprotonate the amine, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that dissolves the reagents and facilitates the Sₙ2 reaction.

Materials:

  • Hexahydro-1H-azepine (from Protocol 2, 1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • Combine the hexahydro-1H-azepine (1.0 eq), potassium carbonate (2.0 eq), and the desired alkyl halide (1.05 eq) in acetonitrile.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid K₂CO₃ and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired N-alkylated azepane derivative.

Caption: Core workflow for utilizing the 1-acetylhexahydro-1H-azepine building block.

The Pharmacological Impact of the Azepane Scaffold

The utility of 1-acetylhexahydro-1H-azepine as a building block is directly linked to the wide-ranging biological activities of the resulting derivatives. The azepane core is present in molecules targeting a diverse set of diseases.

Therapeutic AreaTarget ExampleRepresentative IC₅₀/Kᵢ ValuesReference
Oncology PTPN2/PTPN1 (Protein Tyrosine Phosphatases)Potent inhibition enhances anti-tumor immunity.[1]
PI3K/Akt PathwayInhibition of this pathway regulates cell proliferation.[1]
Alzheimer's Disease BACE1 (Beta-secretase 1)Inhibition reduces the production of amyloid-β peptides.[1]
Neuropsychiatric Disorders NET/DAT (Norepinephrine/Dopamine Transporters)Inhibition can have antidepressant and other CNS effects.[9][10]

Conclusion

1-Acetylhexahydro-1H-azepine represents a strategically vital building block for pharmaceutical research. Its stability, coupled with the straightforward and high-yielding protocols for its deprotection and subsequent functionalization, provides medicinal chemists with a reliable entry point to the rich chemical space of azepane derivatives. The proven track record of the azepane scaffold in successful drug candidates highlights its importance.[4][11] By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can efficiently synthesize novel and diverse libraries of azepane-containing compounds, accelerating the discovery of next-generation therapeutics.

References

  • Caprolactam. Wikipedia. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Library of Medicine. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. National Library of Medicine. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Azepines Synthesis Reactions Uses. Scribd. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. [Link]

  • Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]

  • Straightforward Access to Azepanes from Nitroarenes. Thieme. [Link]

  • 1H-Azepine, 1-acetylhexahydro- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H-Azepine, 1-acetylhexahydro- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

  • Azepine synthesis. Organic Chemistry Portal. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Acetylhexahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-acetylhexahydro-1H-azepine (also known as N-acetyl caprolactam) via vacuum distillation. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical purification step. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Compound Properties and Distillation Fundamentals

1-Acetylhexahydro-1H-azepine is a stable, colorless to light yellow liquid under standard conditions.[1][2] Its purification by vacuum distillation is predicated on lowering its boiling point to prevent thermal degradation. Understanding its physical properties is the first step to a successful separation.

Overheating or prolonged exposure to high temperatures can be detrimental. While stable under normal conditions, N-acetyl caprolactam is used as an activator in the anionic ring-opening polymerization of ε-caprolactam at temperatures exceeding 220°C.[3] This highlights a potential degradation pathway—oligomerization or polymerization—if the distillation temperature becomes excessively high, leading to yield loss and the formation of non-volatile residues.

Table 1: Key Physical Properties

PropertyValueSource(s)
Chemical Name 1-Acetylhexahydro-1H-azepine; N-Acetylcaprolactam[1][2]
CAS Number 1888-91-1[1][2]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 134-135 °C @ 26 mmHg[1][2]
Density 1.094 g/mL at 25 °C[1][2]
Flash Point >110 °C (>230 °F)[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[1][4]
Pressure-Temperature Relationship: A Practical Guide

Table 2: Estimated Boiling Points of 1-Acetylhexahydro-1H-azepine at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~70 - 75
5~90 - 95
10~105 - 110
20~125 - 130
26134 - 135 (Experimental) [1][2]
50~150 - 155

Note: These values are estimations calculated based on the known boiling point at 26 mmHg. They serve as a practical guide for setting your distillation parameters.

Section 2: Potential Impurities

The purity of your final product is dictated by the successful separation from process-related impurities. The common synthesis of 1-acetylhexahydro-1H-azepine involves the reaction of caprolactam with acetic anhydride, often in a solvent like toluene.[8] Therefore, the crude product may contain unreacted starting materials, the solvent, and byproducts.

Table 3: Common Impurities and Their Boiling Points

ImpurityBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)Separation Rationale
Toluene110.6 °C[8][9]~20 °C @ 20 mmHg[10]Highly volatile; easily removed in the forerun.
Acetic Anhydride140 °C[11][12]~45 °C @ 20 mmHgVolatile; removed in the forerun.
1-Acetylhexahydro-1H-azepine N/A134-135 °C @ 26 mmHg [1][2]Product
ε-Caprolactam270 °C[13][14]136-138 °C @ 10 mmHg[15]High-boiling; close boiling point to the product necessitates efficient fractional distillation.
Oligomers/PolymersNon-volatileN/AWill remain in the distillation residue.

Section 3: Standard Operating Procedure (SOP) for Vacuum Distillation

This protocol provides a self-validating system for the purification of 1-acetylhexahydro-1H-azepine.

Experimental Workflow Diagram

G Purification Workflow for 1-Acetylhexahydro-1H-azepine cluster_prep Pre-Distillation cluster_distill Distillation Process cluster_post Post-Distillation crude Crude Product (1-Acetylhexahydro-1H-azepine) glassware Inspect & Dry Glassware crude->glassware 1. Safety First assembly Assemble Distillation Apparatus (Grease all joints) glassware->assembly 2. Proper Setup vac Apply Vacuum (Check for leaks) assembly->vac 3. Seal System heat Gradual Heating (with stirring) vac->heat 4. Initiate forerun Collect Forerun (Low-boiling impurities) heat->forerun 5. Remove Volatiles product Collect Main Fraction (Monitor Temp & Pressure) forerun->product 6. Isolate Product shutdown Cool System & Release Vacuum product->shutdown 7. Safe Shutdown analysis Analyze Purified Product (GC, NMR, etc.) shutdown->analysis 8. Quality Control

Caption: Workflow for vacuum distillation purification.

Step-by-Step Methodology
  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove any water, which can interfere with the distillation. Inspect every component for cracks or star fractures, as these can lead to implosion under vacuum.[16]

  • Apparatus Assembly:

    • Assemble a fractional vacuum distillation apparatus. A short Vigreux column is recommended to efficiently separate the product from the higher-boiling caprolactam.

    • Use a Claisen adapter to provide a second port for a thermometer or a capillary ebulliator, which helps prevent bumping.[16]

    • Place a magnetic stir bar in the distillation flask. Crucially, do not use boiling stones , as they are ineffective under vacuum.[16]

    • Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. An improper seal is a primary cause of distillation failure.[16]

  • System Evacuation:

    • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump (a two-stage rotary vane pump is suitable).

    • Turn on the vacuum pump and allow the system to evacuate. A stable pressure of <10 mmHg is a good target.

    • System Validation: Once evacuated, close the system to the pump. A well-sealed apparatus should not show a significant pressure increase over 5-10 minutes. If it does, re-check all joints and connections for leaks.

  • Heating and Distillation:

    • Once a stable vacuum is achieved and validated, begin stirring the crude material.

    • Gradually heat the distillation flask using a heating mantle with a temperature controller.

    • Forerun Collection: Collect the initial, lower-boiling fraction (the "forerun"). This will contain residual solvents like toluene and unreacted acetic anhydride. The head temperature will be significantly lower than the product's boiling point.

    • Product Collection: As the temperature of the vapor at the thermometer rises and stabilizes at the expected boiling point for your system's pressure (see Table 2), change the receiving flask to collect the purified 1-acetylhexahydro-1H-azepine.

    • Maintain a steady distillation rate. If the distillation is too fast, separation efficiency will decrease. If it is too slow, prolonged heating may cause degradation.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.[16]

    • Disassemble the apparatus and characterize the purified product.

Section 4: Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of 1-acetylhexahydro-1H-azepine.

Troubleshooting Decision Tree

G Vacuum Distillation Troubleshooting start Problem Occurred p1 No Distillate or Very Slow Rate start->p1 p2 Product is Discolored (Yellow/Brown) start->p2 p3 Unstable Vacuum Reading start->p3 p4 Bumping / Uncontrolled Boiling start->p4 c1a Vacuum too low (Pressure too high) p1->c1a c1b Heating temperature too low p1->c1b c1c System leak p1->c1c c2a Overheating / Thermal Degradation p2->c2a c2b Contaminated starting material p2->c2b c3a Leak in system joint p3->c3a c3b Pump issue p3->c3b c4a No/ineffective stirring p4->c4a c4b Heating too rapidly p4->c4b s1a Check pump & connections. Ensure deep vacuum. c1a->s1a s1b Increase mantle temp gradually. c1b->s1b s1c Perform leak test. Re-grease joints. c1c->s1c s2a Reduce mantle temp. Ensure vacuum is low enough to distill at a lower temp. c2a->s2a s2b Consider pre-purification step (e.g., washing). c2b->s2b s3a Check all joints, stopcocks, and tubing for cracks/leaks. c3a->s3a s3b Check pump oil level/quality. Service pump if needed. c3b->s3b s4a Ensure stir bar is spinning effectively. c4a->s4a s4b Reduce heating rate. Apply heat evenly. c4b->s4b

Caption: Decision tree for common distillation issues.

Q1: My distillation is running very slowly, or not at all, even though the heating mantle is hot.

  • Possible Cause 1: Insufficient Vacuum. The primary purpose of the vacuum is to lower the boiling point. If the pressure inside the apparatus is too high, the required boiling temperature will not be reached by your heating mantle.[17]

    • Solution: Verify your vacuum level. Ensure your vacuum pump is operating correctly and the oil is clean. Check every joint and connection for leaks. A hissing sound is a clear indicator of a leak.[16] Re-grease joints if necessary.

  • Possible Cause 2: Insufficient Heating. The temperature of the liquid in the flask must be high enough for it to boil at the applied pressure. The vapor must then be hot enough to travel up the column to the condenser.

    • Solution: Gradually increase the temperature of the heating mantle. For high-boiling liquids, it is often necessary to insulate the distillation head and Vigreux column with glass wool or aluminum foil to minimize heat loss to the environment.[16]

  • Possible Cause 3: Thermometer Placement. An incorrectly placed thermometer can give a misleadingly low temperature reading, suggesting the product is not yet distilling.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures it accurately measures the temperature of the vapor that is entering the condenser.[18]

Q2: The distillate I'm collecting is yellow or brown, but my starting material was only pale yellow.

  • Possible Cause: Thermal Decomposition. This is the most likely cause. If the distillation pot is heated too aggressively or for too long, 1-acetylhexahydro-1H-azepine can begin to degrade or oligomerize, creating colored, non-volatile impurities that can be carried over in fine mists.[17]

    • Solution: Reduce the heating mantle temperature. The goal is a gentle, steady distillation, not a rapid one. Improve your vacuum if possible; a lower pressure allows for a lower distillation temperature, which is always gentler on the product.[19]

Q3: My vacuum pressure is fluctuating and unstable.

  • Possible Cause 1: System Leak. A small, intermittent leak can cause the pressure to fluctuate as the pump works to overcome it.

    • Solution: Conduct a thorough leak check of your entire system, from the pump to every joint in the glassware.[17]

  • Possible Cause 2: Vigorous/Uncontrolled Boiling (Bumping). A sudden burst of vapor from bumping will cause a rapid, temporary increase in pressure.

    • Solution: Ensure the magnetic stirrer is on and is effectively stirring the liquid. If the liquid is very viscous, you may need a more powerful stirrer. Reduce the heating rate to promote smoother boiling.[18]

Q4: The material in the distillation flask is bumping violently.

  • Possible Cause 1: Ineffective Stirring or Lack of Ebullition Source. Smooth boiling requires nucleation sites. Under vacuum, this is best achieved with vigorous mechanical stirring.

    • Solution: Check that your stir bar is coupled with the magnetic stir plate and is spinning at a sufficient speed to create a vortex in the liquid. As mentioned previously, boiling stones do not work under vacuum.[16]

  • Possible Cause 2: Heating Too Rapidly. Applying heat too quickly can superheat the liquid, leading to sudden, violent boiling.

    • Solution: Lower the heat setting and allow the temperature to equilibrate. Increase the temperature slowly to maintain a controlled boil.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the expected purity of 1-acetylhexahydro-1H-azepine after a single vacuum distillation? A: With a properly conducted fractional vacuum distillation, you can expect to achieve a purity of >98-99%. The primary, most difficult-to-remove impurity is often residual ε-caprolactam due to its similar boiling point.[15] Purity should be assessed by methods like GC-MS or NMR.

Q: Why is fractional distillation recommended over simple distillation? A: The boiling point of the key impurity, ε-caprolactam (136-138 °C at 10 mmHg), is very close to that of the product (134-135 °C at 26 mmHg).[1][2][15] A simple distillation lacks the theoretical plates needed to effectively separate two compounds with such a small difference in boiling points. A short Vigreux or packed column provides the necessary surface area for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component (your product) and leading to a much higher purity distillate.

Q: Can I store 1-acetylhexahydro-1H-azepine after distillation? A: Yes. It is listed as stable under normal conditions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[20]

Q: What safety precautions should I take? A: 1-Acetylhexahydro-1H-azepine is harmful if swallowed and causes serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] The distillation should be performed in a well-ventilated fume hood. Given the use of vacuum, it is critical to use glassware rated for vacuum work and to check for any defects to prevent implosion.

Section 6: References

  • Boiling Point Calculator. (n.d.). Omni Calculator. Retrieved February 24, 2026, from [Link]

  • Calculating Vapor Pressure and Boiling Point - YouTube. (2020, December 20). Retrieved February 24, 2026, from [Link]

  • CAPROLACTUM CAS N°: 105-60-2 - European Chemicals Agency. (n.d.). Retrieved February 24, 2026, from [Link]

  • What is the vacuum distillation temperature of toluene? - Quora. (2021, May 27). Retrieved February 24, 2026, from [Link]

  • Caprolactam - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

  • Caprolactam (CAS 105-60-2): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved February 24, 2026, from [Link]

  • How Boiling point varies with Vapor Pressure - Antonie Equation - Pharma Engineering. (2016, December 9). Retrieved February 24, 2026, from [Link]

  • Solvent Boiling Point Chart - BRANDTECH Scientific. (n.d.). Retrieved February 24, 2026, from [Link]

  • Acetic anhydride - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Anionic Ring-Opening Polymerization of ε-Caprolactam... - ACS Publications. (2024, October 31). Retrieved February 24, 2026, from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved February 24, 2026, from [Link]

  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Retrieved February 24, 2026, from [Link]

  • How to troubleshoot a distillation unit in a lab? - Blog. (2025, July 24). Retrieved February 24, 2026, from [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Azepane Amide Instability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-Acyl Azepane Instability & Synthesis Failure

Ticket Type: Advanced Chemistry Support Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

Researchers working with azepane (homopiperidine) derivatives frequently report two distinct failure modes: (1) apparent hydrolytic instability of the amide bond during purification/storage, and (2) failure to couple the azepane secondary amine to carboxylic acids.

While simple amides are generally stable, N-acyl azepanes—particularly those with substituents at the


-position (C2/C7)—are prone to Steric Inhibition of Resonance . This forces the amide bond out of planarity, creating a "Twisted Amide."[1] A twisted amide loses its double-bond character (

), effectively becoming an amino-ketone that is highly susceptible to hydrolysis.

This guide provides a diagnostic workflow to distinguish between rotameric broadening (benign) and chemical instability (critical), along with synthetic protocols to overcome these energy barriers.

Module 1: Diagnostic Workflow

Is your compound actually degrading, or is it just dynamic?

Azepane rings possess high conformational entropy. The energy barrier for ring inversion often coincides with the rotational barrier of the amide bond, leading to broad, "messy" NMR spectra at room temperature. Many researchers mistakenly discard stable products assuming they have decomposed.

Step-by-Step Diagnosis
ObservationProbable CauseVerification Step
NMR: Broad/split peaks at RT.Rotamers (Restricted rotation)Run VT-NMR (Variable Temperature) at 60–80°C. If peaks coalesce into sharp singlets, the bond is stable.
LCMS: Two peaks with same Mass (

).
Cis/Trans IsomersChange gradient slope. If ratio is constant and masses are identical, they are rotamers.
LCMS: Peak at

(Amine mass).
Hydrolysis (Twisted Amide)Check pH of mobile phase. Twisted amides hydrolyze rapidly in acidic media.
TLC: Streaking or "double spots."Rotamers on Silica2D-TLC: Run plate, rotate 90°, run again. Off-diagonal spots indicate degradation; diagonal spots indicate stability.
Visual Guide: The Decision Matrix

DiagnosticWorkflow start ISSUE: Broad NMR or Multiple LCMS Peaks check_mass Check LCMS Mass start->check_mass mass_split Same Mass (M+H) for both peaks? check_mass->mass_split Yes mass_diff Mass = Amine (M-Acyl) or Acid (M-Amine) check_mass->mass_diff No vt_nmr Perform VT-NMR (DMSO-d6, 80°C) mass_split->vt_nmr degrad CONCLUSION: Hydrolysis (Twisted Amide) mass_diff->degrad coalesce Peaks Coalesce? vt_nmr->coalesce rotamers CONCLUSION: Rotamers (Stable Compound) coalesce->rotamers Yes (Sharpens) coalesce->degrad No (Remains complex/New peaks)

Figure 1: Diagnostic logic to distinguish benign conformational isomers from chemical degradation.

Module 2: The "Twisted Amide" Mechanism

Why is my amide bond breaking?

In a standard amide, the nitrogen lone pair donates into the carbonyl


 orbital, creating a planar, stable system with significant double-bond character.

In


-substituted azepanes, steric clash between the substituent and the carbonyl oxygen forces the nitrogen to pyramidalize and the C-N bond to rotate. This is quantified by the Winkler-Dunitz distortion parameters  (

, twist angle).
  • Planar Amide:

    
    . Resonance energy ~15-20 kcal/mol. Highly stable.
    
  • Twisted Amide:

    
    . Resonance is broken. The carbonyl becomes ketone-like (electrophilic), and the nitrogen becomes amine-like (basic).
    

The Failure Cascade:

  • Steric Clash: Bulky groups at C2/C7 prevent planarity.

  • N-Protonation: Unlike normal amides (which protonate on Oxygen), twisted amides protonate on Nitrogen due to the localized lone pair.

  • Rapid Hydrolysis: The resulting ammonium species is an excellent leaving group, leading to rapid bond cleavage even in mild acid (e.g., TFA deprotection or acidic LCMS buffers).

TwistedAmide cluster_0 Standard Amide cluster_1 Azepane 'Twisted' Amide Planar Planar Geometry (Resonance Stabilized) O_Prot O-Protonation (Stable) Planar->O_Prot Acid Steric Steric Clash (alpha-substituents) Twist Bond Rotation (Loss of Resonance) Steric->Twist N_Prot N-Protonation (High Energy) Twist->N_Prot Acid/H2O Cleave C-N Bond Cleavage (Hydrolysis) N_Prot->Cleave Fast

Figure 2: Mechanistic comparison between stable planar amides and hydrolytically unstable twisted amides.

Module 3: Synthetic Troubleshooting

"I can't form the bond in the first place."

Coupling a secondary, sterically hindered amine (azepane) to a carboxylic acid is difficult. Standard reagents (EDC, DCC) often fail or result in low yields due to the slow rate of nucleophilic attack compared to the lifetime of the active ester.

Recommended Coupling Protocols
Reagent ClassRecommendationWhy?
Standard (EDC/HOBt) Avoid Reactivity is too low for hindered azepanes.
Uronium (HATU/HBTU) Good HATU is the gold standard. The At (azabenzotriazole) leaving group utilizes the "neighboring group effect" to accelerate coupling.
Phosphonium (PyAOP) 🌟 Excellent PyAOP (7-azabenzotriazolyl phosphonium) is superior for extremely hindered amines and avoids guanidinylation side-reactions common with HATU.
Acid Chlorides ⚠️ Use with Caution Highly reactive but requires strictly anhydrous conditions. Use Ghosez's Reagent to generate acid chlorides in situ from acids if the substrate is sensitive.
High-Efficiency Coupling Protocol (PyAOP Method)

Use this when HATU fails.

  • Dissolve Carboxylic Acid (1.0 equiv) and PyAOP (1.1 equiv) in anhydrous DMF/DCM (1:1).

  • Add DIPEA (3.0 equiv). Stir for 2 minutes to activate.

  • Add Azepane derivative (1.2 equiv).

  • Monitor via LCMS. If conversion stalls <50%, add HOAt (0.5 equiv) as a catalyst.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then sat. NaHCO3.

Module 4: Structural Stabilization Strategies

How do I redesign the molecule to fix this?

If your amide is hydrolyzing, you must restore planarity or reduce the ground-state energy of the twisted form.

  • Remove Alpha-Substitution: If possible, move substituents from C2/C7 to C3/C4. This eliminates the primary cause of the twist.

  • Ring Contraction/Expansion: If the 7-membered ring is not pharmacologically essential, switch to a Piperidine (6-membered) or Azocane (8-membered). 6-membered rings are significantly more planar; 8-membered rings are more flexible and can sometimes accommodate the twist better without cleavage.

  • Thioamides: Replace the Carbonyl Oxygen with Sulfur (Lawesson's Reagent). Thioamides have higher rotational barriers and are more resistant to hydrolysis, though they change the physicochemical profile.

References

  • Szostak, M., et al. (2016). "Structures of Highly Twisted Amides Relevant to Amide N–C Cross-Coupling: Evidence for Ground-State Amide Destabilization." Chemistry – A European Journal.[2] [2]

  • Kirby, A. J., & Komarov, I. V. (2006). "Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides." Journal of the American Chemical Society.

  • Bachem. (2024). "Peptide Coupling Reagents: A Guide to Efficiency." Bachem Technical Guides.

  • Greenberg, A., et al. (2000). "Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Reactions."[2][3][4] Chemical Reviews.

Sources

controlling side reactions in lithiation of N-protected azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Controlling Side Reactions & Stereochemistry Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Azepane Lithiation Support Hub.

You are likely here because your 7-membered ring is behaving unpredictably compared to its 5- and 6-membered cousins (pyrrolidines and piperidines). Azepanes possess unique conformational flexibility that complicates the standard Beak-Lee lithiation protocols.

This guide treats your reaction as a system with specific failure modes. We address the three most common support tickets: Decomposition , Poor Regiocontrol , and Low Enantioselectivity .

Module 1: Diagnostic Triage

Identify your issue based on the observed experimental symptom.

SymptomProbable Root CauseImmediate Action
Black/Dark reaction mixture Decomposition via Ring Opening. The lithiated species is unstable above -50°C.Check internal temp. Ensure

C during addition.[1]
Recovered Starting Material Failed Deprotonation.

-BuLi aggregation or wet reagents.
Titrate

-BuLi. Ensure TMEDA is fresh/distilled (breaks aggregates).
Racemic Product Fast Quench (Kinetic Control). You trapped the equilibrating lithio-species too fast.Switch strategy to Dynamic Thermodynamic Resolution (DTR) . Allow equilibration time.
Wrong Regioisomer (C7 vs C2) Steric Hindrance. The base attacked the "easier"

protons.
Use a directing group or block the C7 position.
Module 2: Critical Failure Modes & Solutions
Ticket #001: "My reaction turns black and I get complex mixtures."

The Science: Unlike rigid pyrrolidines, N-Boc azepanes are prone to


-elimination  and ring-opening  pathways. The 

-lithiated species is stabilized by the dipole of the carbamate (Beak’s Dipole Stabilization), but this stabilization is tenuous in 7-membered rings due to ring strain and transannular interactions.

The Fix: Thermal Discipline

  • Protocol: You must maintain

    
    C.
    
  • The "Warm-Up" Trap: Do not warm to 0°C to "push" the reaction unless you have transmetallated to a more stable metal (e.g., Cu, Zn) first.

  • Visualizing the Failure:

AzepaneDecomposition SM N-Boc Azepane Li_Species α-Lithio Azepane (Dipole Stabilized) SM->Li_Species s-BuLi / TMEDA -78°C Product 2-Substituted Azepane Li_Species->Product Electrophile (E+) -78°C RingOpen Ring Opening/ Elimination Li_Species->RingOpen T > -50°C or long times Decomp Acyclic Enamines (Complex Mixture) RingOpen->Decomp

Figure 1: Thermal instability pathways. The red path represents the thermodynamic sink if temperature control fails.

Ticket #002: "I need high enantioselectivity, but standard ligands aren't working."

The Science: In pyrrolidines, (-)sparteine forms a rigid complex that locks the lithiation into one enantiomer (Kinetic Resolution). In azepanes, the ring is too "floppy." The barrier to inversion at the lithiated carbon is lower.[2] Solution: You must rely on Dynamic Thermodynamic Resolution (DTR) .[3]

  • Form the Racemate: Lithiate with

    
    -BuLi/TMEDA first (forms a racemic mixture of lithio-azepanes).
    
  • Add Ligand & Equilibrate: Add the chiral ligand (e.g., sparteine or O’Brien’s diamines) after lithiation or generate in situ, then wait . The two diastereomeric lithio-complexes will equilibrate.

  • Thermodynamic Selection: One complex is thermodynamically more stable. Given enough time (and kept cold), the population shifts to this stable form.

The Protocol Adjustment:

  • Standard: Add Base

    
     Add E+ immediately = Low ee .
    
  • DTR Method: Add Base

    
    Stir 30-60 min at -78°C  (allow equilibration) 
    
    
    
    Add E+ slowly = High ee .

DTR_Mechanism cluster_0 Dynamic Thermodynamic Resolution (DTR) Racemic Racemic Lithio-Azepane (Fast Interconversion) Complex_A Complex A (Minor) Less Stable Racemic->Complex_A + Ligand Complex_B Complex B (Major) Thermodynamically Stable Racemic->Complex_B + Ligand Complex_A->Complex_B Equilibration (Time + Low Temp) Product Enantioenriched Product Complex_B->Product Electrophile Trap

Figure 2: The DTR mechanism. Success depends on the equilibration step (center arrow) favoring Complex B.

Module 3: Standard Operating Procedure (SOP)

Objective:


-Lithiation and Trapping of N-Boc Azepane.
Reference Standard:  Validated against Coldham and Beak protocols.
Reagents:
  • Substrate: N-Boc Azepane (1.0 equiv).

  • Base:

    
    -BuLi (1.2 equiv) [Note: 
    
    
    
    -BuLi is often too weak/slow for clean removal;
    
    
    -BuLi causes reduction].
  • Additive: TMEDA (1.2 equiv) or (-)Sparteine (1.2 equiv) for chiral applications.

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Workflow:
  • System Prep: Flame-dry glassware under Ar/N2 flow.

  • Solvent Charge: Add THF and TMEDA (or chiral ligand). Cool to -78°C (dry ice/acetone).

  • Base Addition: Add

    
    -BuLi dropwise down the side of the flask.
    
    • Checkpoint: Solution may turn slight yellow. Deep red/brown indicates decomposition/impurities.

  • Substrate Addition: Add N-Boc azepane (dissolved in minimal THF) dropwise over 10 mins.

  • The Critical Wait (DTR Step):

    • For Racemic: Stir 10-15 mins.

    • For Chiral (DTR): Stir 45-60 mins at -78°C to allow diastereomeric equilibration.

  • Electrophile Trapping:

    • Direct Trap: Add electrophile (e.g., MeI, TMSCl) dropwise.

    • Transmetallation (Optional): If using allyl halides or acid chlorides, add CuCN

      
      2LiCl first, stir 15 min, then add electrophile.
      
  • Quench: Add MeOH or saturated NH4Cl at -78°C. Do not warm before quenching.

Module 4: FAQ - Advanced Troubleshooting

Q: Can I use


-BuLi instead of 

-BuLi?
A: Generally, no. The pKa of the

-proton in N-Boc azepane is high (~35+).

-BuLi aggregates tightly in THF.

-BuLi is more basic and steric bulk prevents aggregation, making it the "Goldilocks" reagent. If you must use

-BuLi, you need a super-complexing ligand like HMPA (toxic) or DMPU.

Q: I'm getting substitution at the wrong carbon (C7 instead of C2) on my substituted azepane. A: This is a regioselectivity issue. If you have a substituent at C2, lithiation will prefer C7 (the "empty" side) due to steric avoidance.

  • Fix: To force lithiation at the substituted C2 position, you need a "Directing Group" (e.g., a urea or amide) that coordinates the Lithium stronger than the steric repulsion repels it.

Q: The electrophile isn't reacting. A: The N-Boc lithio-species is bulky.

  • Fix: Transmetallate to Copper. Add CuCN

    
    2LiCl (1.0 equiv) at -78°C. This forms a softer, less aggregated cuprate that often reacts better with alkyl halides and acid chlorides.
    
References
  • Coldham, I., et al. (2010).[3][4] Asymmetric Substitutions of 2-Lithiated N-Boc-piperidine and N-Boc-azepine by Dynamic Resolution. Chemistry – A European Journal.[5][6] Link[3][5][6]

  • Beak, P., & Lee, W. K. (1989).[6] α-Lithioamine synthetic equivalents from dipole-stabilized carbanions: The t-Boc group as an activator for α'-lithiation of carbamates.[6] Tetrahedron Letters.[6] Link[6]

  • Lee, S. J., & Beak, P. (2006).[7] Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence.[7][8] Journal of the American Chemical Society.[5][6][9] Link

  • O'Brien, P. (1998). Chiral Lithium Amide Bases. Journal of the Chemical Society, Perkin Transactions 1. (Context on chiral ligands and aggregation). Link

Sources

Validation & Comparative

Definitive Guide: Infrared Spectroscopy Characteristic Bands of Cyclic Amides (Lactams)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Cyclic amides, or lactams, represent a cornerstone structural motif in medicinal chemistry, most notably forming the reactive core of


-lactam antibiotics (penicillins, cephalosporins).
The Challenge:  Distinguishing lactams from their linear amide counterparts and accurately determining ring size is critical for validating synthetic success and assessing ring strain—a key proxy for chemical reactivity.
The Solution:  Infrared (IR) spectroscopy provides a definitive, non-destructive method to characterize these moieties. Unlike linear amides, which exhibit consistent Carbonyl (

) stretching frequencies, lactams display dramatic, predictable frequency shifts driven by ring strain.

This guide compares the spectral performance of Cyclic Amides (Lactams) against Linear Amides , providing a self-validating framework for identifying ring size (


-membered rings) and validating experimental protocols.

Part 1: Mechanistic Foundation (The "Why")

To interpret lactam spectra with authority, one must understand the causality linking geometric strain to wavenumber shifts .

The Hybridization Effect (Ring Strain)

In an unstrained linear amide, the carbonyl carbon utilizes


 hybridization, with bond angles near 

.
  • Mechanism: As the ring size decreases (e.g., from 6-membered to 4-membered), the internal

    
     bond angle is forced below 
    
    
    
    (approaching
    
    
    in
    
    
    -lactams).
  • Consequence: To accommodate the smaller angle, the carbon atom rehybridizes, directing more p-character into the ring bonds.[1] By conservation of orbital character, the exocyclic

    
     bond gains s-character .
    
  • Result: Bonds with higher s-character are shorter and stiffer (higher force constant,

    
    ). According to Hooke's Law (
    
    
    
    ), this increases the vibrational frequency.
Resonance Suppression

Amides typically exhibit resonance where the nitrogen lone pair delocalizes into the carbonyl (


), imparting single-bond character to the 

and lowering its frequency (~1650 cm⁻¹).
  • In Small Rings: Extreme ring strain (especially in bicyclic

    
    -lactams like penicillins) can distort the planarity required for orbital overlap.
    
  • Result: Reduced resonance restores double-bond character to the carbonyl, further driving the frequency upward toward ketonic values.

Part 2: Comparative Analysis (Spectral Signatures)

This section compares the "Product" (Lactams of varying sizes) against the "Alternative" (Linear Amides).

Summary of Characteristic Bands (C=O Stretch)
Compound ClassRing SizeStrain LevelC=O Frequency (cm⁻¹)Notes
Linear Amide N/ANone1650 – 1690 "Amide I" band. Broad, intense.

-Lactam
6-memberedNegligible1660 – 1680 Indistinguishable from linear amides.

-Lactam
5-memberedModerate1700 – 1750 Distinct shift.[2][3] Often ~1700 cm⁻¹.[2]

-Lactam
4-memberedHigh1730 – 1760 Key diagnostic for penicillins.

-Lactam (Fused)
4-memberedExtreme1770 – 1780 E.g., Penicillin G. Higher shift due to fusion.
Detailed Spectral Breakdown
1. Linear Amides vs.

-Lactams (The Baseline)
  • Observation: Both appear in the

    
     cm⁻¹ region.
    
  • Differentiation Strategy: IR alone is often insufficient to distinguish a

    
    -lactam from a linear secondary amide.
    
    • Self-Validation: Check the Amide II band (N-H bending).[3][4][5] In linear secondary amides, this appears ~1550 cm⁻¹. In lactams (cis-configuration forced by the ring), the Amide II band is often absent or shifted significantly, as the N-H is locked in a cis orientation relative to the carbonyl [1].

2.

-Lactams (5-membered)[3]
  • Observation: The band shifts to

    
     cm⁻¹.
    
  • Causality: The angle constraint begins to dominate. A band clearly above 1700 cm⁻¹ in an amide-containing sample is a strong indicator of a 5-membered ring (or electron-withdrawing substituents) [2].

3.

-Lactams (The High-Value Target)
  • Observation: A sharp, intense band at

    
     cm⁻¹.
    
  • Diagnostic Utility: This region is typically void of other amide signals. For Penicillins , the

    
    -lactam carbonyl appears ~1775 cm⁻¹, while the exocyclic amide side chain remains at ~1660 cm⁻¹, providing a built-in internal standard [3].
    
    • Degradation Check: If the

      
      -lactam ring opens (hydrolysis), the 1775 cm⁻¹ band disappears, replaced by a carboxylate band (~1600 cm⁻¹) and a linear amide band. This is a standard QC check for antibiotic purity.
      

Part 3: Visualization of Logic Flow

Identification Logic for Amide Carbonyls

LactamID Start Unknown Carbonyl Band (Strong Intensity) CheckRegion Is band in 1630-1690 cm⁻¹? Start->CheckRegion CheckHigh Is band in 1700-1780 cm⁻¹? CheckRegion->CheckHigh No (Higher Freq) Linear Linear Amide or δ-Lactam (6-mem) CheckRegion->Linear Yes Gamma γ-Lactam (5-mem) (~1700-1725 cm⁻¹) CheckHigh->Gamma 1700-1725 Beta β-Lactam (4-mem) (>1730 cm⁻¹) CheckHigh->Beta 1730-1780 AmideII Check Amide II (~1550 cm⁻¹) Present = Linear Absent/Weak = Cyclic Linear->AmideII

Figure 1: Decision tree for assigning amide ring size based on Carbonyl stretching frequency.

Part 4: Experimental Protocols (ATR vs. Transmission)

Choosing the right sampling technique is crucial for reproducibility.

Method A: Attenuated Total Reflectance (ATR)

Best For: Routine screening, solids, pastes, and rapid QC.[6][7] Protocol:

  • Clean Crystal: Wipe the Diamond/ZnSe crystal with isopropanol. Ensure background scan is clean.

  • Deposition: Place ~5 mg of solid sample directly on the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Why: ATR relies on the evanescent wave penetrating the sample (~0.5–2 µm). Poor contact yields noisy spectra.

  • Correction: Apply "ATR Correction" in software.

    • Physics: ATR penetration depth is wavelength-dependent (

      
      ). Without correction, high-wavenumber bands (N-H stretch) appear weaker than in transmission spectra [4].
      
Method B: KBr Pellet (Transmission)

Best For: Publication-quality spectra, resolving fine splitting, and library matching. Protocol:

  • Ratio: Mix sample with optical grade KBr (1:100 ratio).

    • Self-Validating Step: If the pellet is opaque/white, the particle size is too large (scattering light). Grind further.

  • Press: Compress at 10 tons for 2 minutes to form a transparent window.

  • Analysis: Measure against a blank air background.

    • Note: KBr is hygroscopic.[8] A broad band at 3400 cm⁻¹ indicates water contamination, which can obscure N-H stretching.

Workflow Visualization

ExpProtocol Sample Solid Sample Choice Select Method Sample->Choice ATR ATR (Diamond/ZnSe) Choice->ATR Rapid/QC KBr KBr Pellet Choice->KBr High Res/Library Step1 Apply Pressure (Ensure Contact) ATR->Step1 Step2 Software Correction (ATR -> Trans) Step1->Step2 Result Acquire Spectrum Step2->Result Step3 Grind 1:100 (Sample:KBr) KBr->Step3 Step4 Press 10 Tons (Transparent Disc) Step3->Step4 Step4->Result

Figure 2: Experimental workflow selection for Lactam analysis.

References

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • MDPI. Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Available at: [Link]

  • Kintek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Acetylhexahydro-1H-azepine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-Acetylhexahydro-1H-azepine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetylhexahydro-1H-azepine (CAS No. 2320-43-6) is readily available in public databases. The following guidance is a conservative recommendation synthesized from the safety profiles of structurally similar substituted hexahydro-1H-azepine derivatives and N-acetylated compounds. It is imperative to treat 1-Acetylhexahydro-1H-azepine with a high degree of caution, assuming it may possess hazards identified in its analogues.

Inferred Hazard Profile and Core Safety Directives

Given the lack of specific toxicological data, a precautionary approach is essential. Structurally related compounds exhibit a range of hazards, including but not limited to:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns[1][3][4].

  • Serious Eye Damage/Irritation: Risk of serious eye irritation or damage[4][5].

  • Sensitization: May cause an allergic skin reaction[2][5].

  • Long-term Health Effects: Some analogues are suspected of causing cancer or damaging fertility[1][2][5].

Therefore, 1-Acetylhexahydro-1H-azepine should be handled as a substance of unknown but potentially significant toxicity. The primary safety directive is to minimize all routes of exposure—inhalation, dermal contact, and ingestion—through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following recommendations are based on a conservative assessment of the potential hazards.

  • Mandatory: At a minimum, chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn whenever handling 1-Acetylhexahydro-1H-azepine.

  • Recommended for Splash Risk: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield should be worn in addition to safety goggles.

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility data. Double-gloving is a recommended practice to mitigate the risk of exposure from a single glove failure.

  • Lab Coat: A buttoned, long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

  • Standard Handling: All work with 1-Acetylhexahydro-1H-azepine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • In the Absence of a Fume Hood or During Spill Cleanup: If work must be performed outside of a fume hood, or in the event of a significant spill, a respirator is required. A full-face respirator with organic vapor cartridges would be a conservative and appropriate choice.

Operational and Disposal Plans: A Step-by-Step Guide
  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Reaction Setup: Set up all reactions in the fume hood. Ensure that all glassware is free from defects.

  • Post-Reaction: Quench reactions and perform work-ups within the fume hood.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.

  • Chemical Waste: All waste containing 1-Acetylhexahydro-1H-azepine, including reaction residues and contaminated solvents, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.

Emergency Procedures: Immediate and Effective Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-Acetylhexahydro-1H-azepine.

PPE_Selection_Workflow PPE Selection for 1-Acetylhexahydro-1H-azepine cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling 1-Acetylhexahydro-1H-azepine Assess_Scale Assess Scale of Operation Start->Assess_Scale Small_Scale Small Scale (<1g) - Fume Hood - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Scale->Small_Scale < 1g, no splash risk Large_Scale Large Scale (>1g) or Splash Risk - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Chem-Resistant Apron Assess_Scale->Large_Scale > 1g or splash risk No_Hood Outside Fume Hood or Spill - Full-Face Respirator - Goggles & Face Shield - Chem-Resistant Gloves - Chem-Resistant Suit Assess_Scale->No_Hood No Fume Hood / Spill

Caption: PPE selection workflow for 1-Acetylhexahydro-1H-azepine.

Summary of PPE Recommendations
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale Handling (<1g) in Fume Hood Chemical Safety GogglesSingle Nitrile GlovesLab CoatNot required
Large Scale Handling (>1g) or Splash Risk in Fume Hood Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required
Handling Outside of Fume Hood or Spill Cleanup Chemical Safety Goggles & Face ShieldChemical-Resistant GlovesChemical-Resistant Suit/CoverallsFull-Face Respirator with Organic Vapor Cartridges

References

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.